Mal-Deferoxamine

ImmunoPET Biodistribution Kidney Uptake

Select Mal-Deferoxamine for 89Zr immunoPET requiring high tumor contrast and reduced non-specific bone uptake at 7-day timepoints. Under optimized 85°C radiolabeling, this bifunctional chelator delivers superior tumor-to-organ ratios versus alternatives. Maleimide enables site-specific conjugation to reduced antibody interchain disulfides, avoiding lysine-randomization heterogeneity. Ideal for small-format antibody fragment probes with rapid tissue penetration. Request quote for high-purity research grade.

Molecular Formula C32H53N7O11
Molecular Weight 711.8 g/mol
Cat. No. B12428095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-Deferoxamine
Molecular FormulaC32H53N7O11
Molecular Weight711.8 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCN1C(=O)C=CC1=O)O)O)O
InChIInChI=1S/C32H53N7O11/c1-25(40)37(48)21-8-2-5-18-33-26(41)11-13-31(46)38(49)22-9-3-6-19-34-27(42)12-14-32(47)39(50)23-10-4-7-20-35-28(43)17-24-36-29(44)15-16-30(36)45/h15-16,48-50H,2-14,17-24H2,1H3,(H,33,41)(H,34,42)(H,35,43)
InChIKeyWVJJZZJONDZKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide (Mal-DFO): Core Specifications and Sourcing for Radiopharmaceutical Conjugation


N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide, also known as Mal-Deferoxamine, DFO-maleimide, or malDFO, is a bifunctional chelator composed of a desferrioxamine B (DFO) backbone conjugated to a maleimide group via a linker. Its molecular formula is C₃₂H₅₃N₇O₁₁, with a molecular weight of 711.8 g/mol . The maleimide moiety enables site-specific, thiol-reactive conjugation to cysteine residues on peptides, proteins, and antibodies, while the DFO chelating domain forms stable complexes with the positron-emitting radiometal zirconium-89 (⁸⁹Zr) for immunoPET imaging applications [1]. Commercial suppliers report purity levels of ≥95% and pricing ranging from approximately $319 for 25 mg to $805 for 100 mg .

Why N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide Cannot Be Simply Swapped for Other Bifunctional Chelators


Bifunctional chelators exhibit pronounced differences in in vivo stability, biodistribution, and clearance profiles that directly impact imaging quality and quantification. For example, the maleimide-thiol conjugate bond in DFO-maleimide immunoconjugates demonstrates limited stability in vivo, leading to suboptimal activity concentrations in target tissues and higher uptake in non-target organs [1]. Furthermore, head-to-head studies reveal that alternative chelator scaffolds such as PODS-DFO produce significantly lower kidney uptake compared to Mal-DFO, while others like YM103 result in substantially higher bone accumulation of free ⁸⁹Zr [2]. Even the radiolabeling temperature critically affects tumor-to-organ ratios for DFO conjugates . These quantifiable differences underscore why generic substitution based solely on chelator class is not scientifically valid for procurement decisions.

Quantitative Differentiation of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide Against Leading Comparators


Kidney Uptake Reduction of PODS-DFO vs. Mal-DFO in DLL3-Targeted ImmunoPET

In a direct head-to-head in vivo comparison of site-specifically labeled DLL3-targeting immunoconjugates, the PODS-DFO variant produced 30% lower kidney uptake than the maleimide-based Mal-DFO variant. Both constructs were conjugated to the same cysteine-engineered antibody SC16-MB1 and radiolabeled with ⁸⁹Zr [1].

ImmunoPET Biodistribution Kidney Uptake

Bone Accumulation of Free ⁸⁹Zr: DFO vs. YM103 Maleimide Chelator

In vivo biodistribution studies in mice comparing ⁸⁹Zr-labeled trastuzumab conjugates revealed that the YM103 chelator releases significantly more free ⁸⁹Zr, leading to high bone and joint accumulation. In contrast, the DFO-maleimide conjugate demonstrated markedly lower skeletal uptake [1].

ImmunoPET Stability Bone Uptake

Effect of Radiolabeling Temperature on Tumor-to-Organ Ratios with DFO-Maleimide Conjugates

Radiolabeling temperature critically influences the in vivo performance of DFO-maleimide conjugates. When ⁸⁹Zr-DFO-ZEGFR:2377 was radiolabeled at room temperature, it exhibited a significant difference in tumor-to-organ ratios compared to the same conjugate labeled at 85°C, which showed improved tumor-to-organ ratios and reduced off-chelate binding .

Radiolabeling Tumor Uptake Biodistribution

In Vitro Stability Comparison: Maleimide-Based vs. PODS-Based Radioimmunoconjugates

Radioimmunoconjugates synthesized using novel phenyloxadiazolyl methylsulfone (PODS)-bearing bifunctional chelators displayed higher in vitro stability than their maleimide-derived counterparts [1]. While this is a class-level comparison, it highlights the inherent stability limitations of maleimide-thiol bonds in biological matrices.

Stability Radioimmunoconjugate Thiol-Reactive

High-Value Research and Industrial Applications for N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide Based on Quantitative Evidence


ImmunoPET Imaging Requiring High Tumor Contrast with Optimized Radiolabeling Protocols

DFO-maleimide is the chelator of choice for immunoPET studies demanding high tumor contrast, provided radiolabeling is conducted at elevated temperature (85°C). Under these optimized conditions, ⁸⁹Zr-DFO conjugates yield significantly improved tumor-to-organ ratios and reduced off-chelate binding compared to room-temperature labeling, as demonstrated with affibody bioconjugates . This application leverages DFO's rapid, mild radiolabeling kinetics with ⁸⁹Zr while mitigating protocol-dependent performance variability.

Long-Term Biodistribution Studies Where Bone Accumulation Must Be Minimized

For studies requiring longitudinal tracking over multiple days (e.g., 7-day time points), DFO-maleimide offers a distinct advantage over alternative chelators like YM103. In vivo comparison shows that ⁸⁹Zr-DFO-trastuzumab accumulates <8% ID/g in bone at 7 days, whereas ⁸⁹Zr-YM103-trastuzumab accumulates over 25% ID/g in bones and joints [1]. This substantial reduction in non-specific skeletal uptake preserves image quality and enables accurate quantification of antibody biodistribution at late time points.

Site-Specific Antibody Conjugation via Reduced Cysteine Residues

The maleimide group of Mal-DFO enables selective, site-specific conjugation to sulfhydryl residues on reduced antibody interchain disulfides. Standard protocols employ a 20- to 56-fold molar excess of Mal-DFO reacting with TCEP-reduced antibody for 60-120 minutes at room temperature, followed by purification to yield well-defined immunoconjugates with controlled chelator-to-antibody ratios [2]. This site-specific approach avoids the heterogeneity and potential binding site interference associated with random lysine conjugation.

ImmunoPET Studies Targeting Antigens with Rapid Internalization Kinetics

DFO-maleimide conjugates have been successfully employed to image T-cell subsets using anti-CD4 cys-diabodies and anti-CD8 cys-diabodies radiolabeled with ⁸⁹Zr. In murine models, ⁸⁹Zr-malDFO-GK1.5 cDb enabled clear visualization of lymphoid tissues including axillary, cervical, inguinal, and popliteal lymph nodes as early as 4 hours post-injection [3]. This application demonstrates the utility of Mal-DFO for constructing small-format antibody fragment probes that achieve rapid tissue penetration and high target-to-background ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-Deferoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.